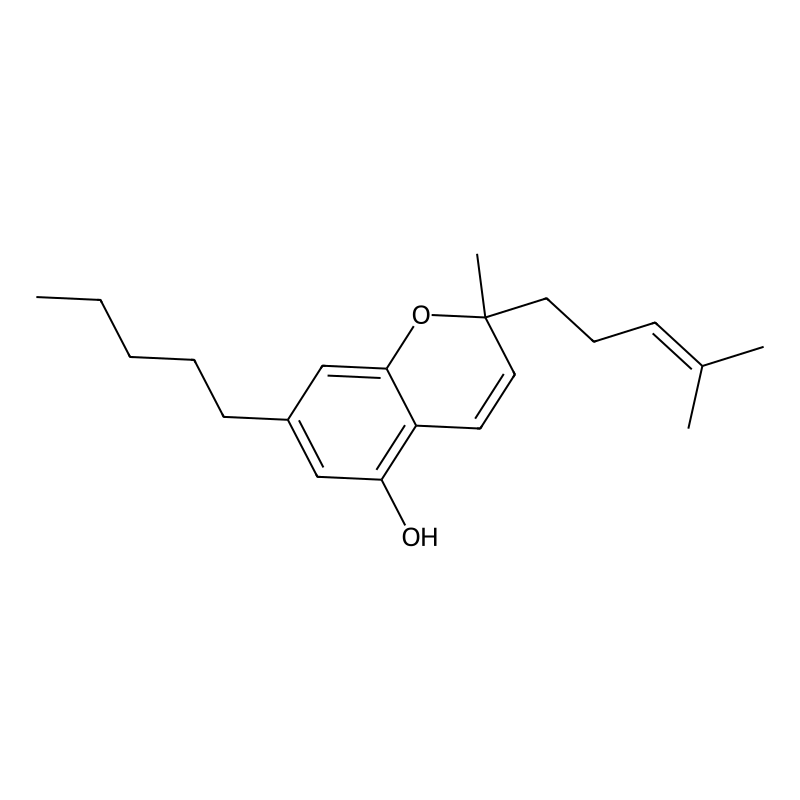

Cannabichromene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analgesia and Inflammation

Studies suggest CBC may play a role in pain management and reducing inflammation. One study published in the journal Life Sciences investigated the effects of CBC on pain perception in mice. The research found that CBC produced significant analgesic effects, suggesting its potential use in treating chronic pain conditions [].

Another study, published in ヨーロ피아 신경과학 저널 (European Journal of Neuroscience), explored the anti-inflammatory properties of CBC. The study observed that CBC inhibited the production of inflammatory mediators in immune cells, suggesting its potential use in treating inflammatory diseases [].

Cancer

Preliminary research suggests CBC may have anti-cancer properties. A study published in Natural Product Communications investigated the effect of CBC on human breast cancer cells. The study found that CBC induced cell death (apoptosis) in these cancer cells []. However, it's important to note that this research was conducted in cell cultures, and further studies are needed to determine CBC's efficacy in humans.

Neuroprotection

Some research suggests CBC may have neuroprotective properties. A study published in Biochemical Pharmacology investigated the effects of CBC on nerve cell death caused by ischemia (lack of blood flow). The study found that CBC protected nerve cells from damage, suggesting its potential use in treating neurodegenerative diseases [].

Cannabichromene, commonly referred to as CBC, is a non-psychoactive phytocannabinoid found in the Cannabis plant. It is one of the most abundant cannabinoids, alongside tetrahydrocannabinol and cannabidiol. Cannabichromene is structurally similar to other cannabinoids, such as tetrahydrocannabinol, tetrahydrocannabivarin, cannabidiol, and cannabinol. Unlike tetrahydrocannabinol, which is known for its psychoactive effects, cannabichromene does not induce a "high" and is primarily recognized for its potential therapeutic properties, including anti-inflammatory and analgesic effects .

The biosynthesis of cannabichromene begins with the formation of cannabigerolic acid from geranyl pyrophosphate and olivetolic acid. This compound is then cyclized by the enzyme cannabichromenic acid synthase to produce cannabichromenic acid. Upon decarboxylation—typically through heating above 93 °C—cannabichromenic acid is converted into cannabichromene . Cannabichromene has been shown to interact with various receptors in the body, including cannabinoid receptors and transient receptor potential channels, influencing its biological activity .

Cannabichromene exhibits several notable biological activities. Research indicates that it acts as an agonist at the cannabinoid receptor type 2 but has minimal binding affinity for cannabinoid receptor type 1. This selective action suggests potential therapeutic applications without the psychoactive effects associated with tetrahydrocannabinol. Cannabichromene has demonstrated anti-inflammatory effects in preclinical studies, reducing inflammation in animal models of pain and swelling . Additionally, it has shown potential antitumor effects in breast cancer models and anticonvulsant activity .

The synthesis of cannabichromene can be achieved through several methods:

- Natural Extraction: Obtaining cannabichromene directly from cannabis plants through extraction processes.

- Chemical Synthesis: Laboratory synthesis involving the reaction of specific precursors like geranyl pyrophosphate and olivetolic acid to create cannabigerolic acid, which is subsequently converted into cannabichromene.

- Biotransformation: Utilizing microbial or enzymatic processes to convert other cannabinoids into cannabichromene .

Cannabichromene has garnered interest for its potential applications in various fields:

- Pain Management: Due to its anti-inflammatory properties, it may aid in reducing pain without psychoactive effects.

- Cancer Research: Preliminary studies suggest that it may have antitumor properties, particularly in breast cancer models.

- Neuroprotection: Its interaction with cannabinoid receptors suggests potential benefits in neurodegenerative conditions .

- Cosmetic Industry: Its anti-inflammatory properties may be beneficial in skincare formulations targeting inflammation and irritation.

Studies have shown that cannabichromene interacts with several receptors beyond cannabinoid receptors. It acts as an agonist at transient receptor potential channels such as TRPA1 and TRPV3, which are involved in pain perception and inflammatory responses . These interactions may enhance the therapeutic efficacy of other cannabinoids when used in combination.

Cannabichromene shares structural similarities with several other cannabinoids. Here are some comparable compounds:

| Compound Name | Key Characteristics | Unique Features |

|---|---|---|

| Tetrahydrocannabinol | Psychoactive; strong affinity for CB1 | Induces euphoria; widely studied for recreational use |

| Cannabidiol | Non-psychoactive; moderate affinity for CB1 and CB2 | Known for anxiety relief and anti-seizure properties |

| Cannabinol | Mildly psychoactive; derived from THC degradation | Exhibits sedative effects; less studied than THC or CBD |

| Tetrahydrocannabivarin | Non-psychoactive; similar structure to THC | Potential appetite-suppressing effects |

Cannabichromene's uniqueness lies in its selective activity at cannabinoid receptor type 2 and its minimal psychoactivity compared to tetrahydrocannabinol. Its ability to modulate pain and inflammation without inducing a high makes it a candidate for therapeutic applications where psychoactivity is undesirable .

Enzymatic Pathways: Cannabichromenic Acid Synthase and Decarboxylation Mechanisms

The biosynthesis of cannabichromene begins with the enzymatic conversion of cannabigerolic acid through the action of cannabichromenic acid synthase, followed by subsequent decarboxylation to yield the final product [1] [2]. Cannabichromenic acid synthase belongs to the berberine bridge enzyme-like gene family and features conserved domains including the flavin adenine dinucleotide binding domain and a carboxy-terminal berberine bridge enzyme-like domain [3]. The enzyme catalyzes the oxidative cyclization of cannabigerolic acid or its cis-isomer cannabinerolic acid to form cannabichromenic acid through a mechanism similar to other cannabinoid synthases [4].

The enzymatic mechanism involves a hydride shift to the oxidized flavin adenine dinucleotide prosthetic group, facilitating the oxidative cyclization of the substrate. Molecular oxygen is reduced to hydrogen peroxide to regenerate the oxidized flavin adenine dinucleotide, following a reaction mechanism analogous to the berberine bridge enzyme in benzylisoquinoline alkaloid biosynthesis [5]. The enzyme demonstrates substrate specificity, requiring the interaction of the carboxylate group with histidine and adjacent tyrosine residues for proper substrate binding [5].

Recent advances in cannabichromenic acid synthase engineering have achieved significant improvements in catalytic efficiency. Through deep learning-assisted structural prediction using AlphaFold and subsequent rational protein design, researchers have identified specific amino acid positions where substitutions significantly enhance product formation [6]. The most effective variant demonstrated a 22-fold increase in cannabichromenic acid production from crude lysate compared to the native enzyme, with five distinct positions showing favorable impacts on catalytic activity [6].

The decarboxylation mechanism represents the final step in cannabichromene biosynthesis, converting cannabichromenic acid to cannabichromene through non-enzymatic thermal processes. This decarboxylation occurs when exposed to light or heat, following an intramolecular hydrogen bond mechanism involving the ortho-phenol group [1]. The process appears to be a commonality for 2-hydroxybenzoic acid derivatives and requires careful temperature control to prevent over-heating and decomposition that can decrease yields and increase impurity profiles [1].

Precursor Availability: Geranyl Pyrophosphate and Olivetolic Acid Optimization

The biosynthesis of cannabichromene relies critically on the availability of two key precursors: geranyl pyrophosphate and olivetolic acid, which combine to form cannabigerolic acid, the immediate precursor to cannabichromenic acid [1] [7]. Geranyl pyrophosphate is synthesized through the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, catalyzed by geranyl pyrophosphate synthase [1] [8]. The aromatic prenyltransferase then facilitates the prenylation of olivetolic acid with geranyl pyrophosphate to produce cannabigerolic acid [9].

Olivetolic acid biosynthesis involves a complex two-enzyme system comprising tetraketide synthase and olivetolic acid cyclase [1] [10]. Tetraketide synthase catalyzes the sequential condensation of hexanoyl-coenzyme A with three molecules of malonyl-coenzyme A to yield a tetraketide intermediate [1]. However, tetraketide synthase alone cannot produce olivetolic acid directly, instead requiring olivetolic acid cyclase to perform the crucial carbon-2 to carbon-7 aldol condensation without decarboxylation [10] [11]. In the absence of olivetolic acid cyclase, non-enzymatic decarboxylative aldol condensation occurs, producing olivetol rather than the desired olivetolic acid [1] [10].

The cooperation between tetraketide synthase and olivetolic acid cyclase represents a unique biosynthetic mechanism in plant polyketide formation. Structural and mechanistic studies have revealed that tetraketide synthase functions as an stilbene synthase-like member of type III polyketide synthases, releasing a diffusible tetraketide intermediate that serves as substrate for olivetolic acid cyclase [10] [11]. This intermediate must be released from tetraketide synthase to interact with olivetolic acid cyclase, as no functional complex has been detected between the two enzymes [11].

Optimization of precursor availability has focused on enhancing both the supply and utilization efficiency of these critical substrates. For hexanoyl-coenzyme A, which serves as the starter unit for olivetolic acid synthesis, researchers have identified efficient acyl-coenzyme A synthetases from bacterial sources. Pseudomonas species LvaE encoding a short-chain acyl-coenzyme A synthetase demonstrates superior efficiency in converting hexanoic acid to hexanoyl-coenzyme A compared to native Cannabis sativa acyl-activating enzymes [12]. This enzyme has enabled significant improvements in olivetolic acid production when expressed in engineered yeast systems [12].

Metabolic Engineering Strategies in Saccharomyces cerevisiae

Saccharomyces cerevisiae has emerged as a preferred chassis organism for cannabinoid biosynthesis due to its well-characterized molecular biology tools, ability to express eukaryotic proteins with proper folding, and established industrial applications [13]. The engineering of cannabichromene biosynthesis in yeast requires comprehensive metabolic rewiring to provide adequate precursor supply and optimize enzymatic efficiency [14].

Recent achievements in cannabichromenic acid biosynthesis demonstrate the potential of engineered Saccharomyces cerevisiae systems. A systematically optimized strain achieved cannabichromenic acid production rates 25.8% higher than those observed in Cannabis sativa, representing a significant milestone in heterologous cannabinoid production [14]. This achievement required coordinated enhancement of multiple metabolic pathways, including precursor biosynthesis, cofactor regeneration, and enzyme expression optimization [14].

The metabolic engineering approach addresses fundamental limitations in native yeast metabolism that constrain cannabinoid biosynthesis. All precursors required for cannabinoid production - geranyl pyrophosphate, malonyl-coenzyme A, and hexanoyl-coenzyme A - are derived from acetyl-coenzyme A, necessitating strategies to boost the cellular acetyl-coenzyme A pool [13]. Recent advances have demonstrated the effectiveness of rewiring central carbon metabolism through the addition of specific genes that enable high cytosolic acetyl-coenzyme A production while improving pathway redox balance and reducing adenosine triphosphate requirements [13].

Isopentenol Utilization Pathway Enhancements

The isopentenol utilization pathway represents a revolutionary approach to augmenting native terpenoid biosynthesis in Saccharomyces cerevisiae [15]. This two-step pathway directly converts isopentenol isomers isoprenol and prenol into isopentenyl pyrophosphate and dimethylallyl pyrophosphate through sequential phosphorylation reactions, bypassing the bottlenecks inherent in the native mevalonate pathway [15].

Implementation of the isopentenol utilization pathway in cannabichromenic acid-producing strains has yielded remarkable improvements in precursor availability. The pathway enables a 147-fold elevation in the isopentenyl pyrophosphate and dimethylallyl pyrophosphate pool compared to the native mevalonate pathway alone [15]. This dramatic increase directly translates to enhanced cannabinoid precursor formation, as these compounds serve as the fundamental building blocks for geranyl pyrophosphate synthesis [15].

The pathway consists of two phosphorylation steps requiring only two molecules of adenosine triphosphate per molecule of isopentenyl pyrophosphate synthesized, significantly reducing competition for nicotinamide adenine dinucleotide phosphate with cytochrome P450 enzymes involved in terpene decoration [15]. The orthogonal nature of the isopentenol utilization pathway, being decoupled from central carbon metabolism, allows for shortcut access to isopentenyl pyrophosphate while circumventing traditional pathway bottlenecks [15].

Optimization strategies for the isopentenol utilization pathway include cofeeding approaches using both isoprenol and prenol at specific molar ratios. Research has demonstrated that cofeeding isoprenol and prenol at a 7:3 molar ratio further enhances geranyl pyrophosphate content for monoterpene biosynthesis [15]. This approach takes advantage of the tolerance characteristics of Saccharomyces cerevisiae, which demonstrates better tolerance to these alcohols compared to other microbial hosts such as Escherichia coli and Yarrowia lipolytica [15].

Peroxisome-Targeted Biosynthesis for Yield Improvement

Peroxisomal compartmentalization represents an innovative strategy for enhancing cannabinoid biosynthesis by transforming yeast peroxisomes into specialized geranyl pyrophosphate-synthesizing microfactories [16]. This approach addresses fundamental limitations in cytosolic production systems where competing pathways and metabolic cross-talk frequently prevent efficient synthesis of target compounds [16].

The strategy involves introducing a complete mevalonate pathway into peroxisomes to establish efficient geranyl pyrophosphate production that harvests the peroxisomal acetyl-coenzyme A pool [16]. Peroxisomal localization of the isopentenol utilization pathway has achieved a 1.6-fold increase in geranylgeranyl pyrophosphate levels and a 28% improvement in cannabichromenic acid titers compared to cytosolic approaches [14]. This improvement stems from the ability of peroxisomal systems to bypass competition with the sterol pathway that strongly competes for precursors in the yeast cytosol [16].

The peroxisomal approach demonstrates remarkable efficiency improvements, with studies showing up to 125-fold increases in monoterpene production compared to cytosolic systems [16]. The strategy effectively isolates cannabinoid biosynthesis from native metabolic networks, reducing interference from endogenous pathways while maximizing precursor utilization efficiency [16]. The compartmentalization also facilitates subsequent decoration by cytochrome P450 enzymes, supporting efficient conversion of basic cannabinoid scaffolds to more complex derivatives [16].

Implementation of peroxisomal biosynthesis requires careful consideration of enzyme targeting and compartment-specific cofactor availability. The success of this approach depends on effective targeting sequences that ensure proper enzyme localization while maintaining catalytic activity [16]. Additionally, the strategy must account for cofactor transport and regeneration within the peroxisomal compartment to sustain efficient biosynthetic flux [16].

Competitive Dynamics Between Cannabinoid Synthases

The competitive dynamics between cannabinoid synthases represent a critical factor determining the final cannabinoid profile in both native Cannabis sativa and engineered biosynthetic systems [17] [18]. Cannabichromenic acid synthase competes directly with tetrahydrocannabinolic acid synthase and cannabidiolic acid synthase for their common substrate, cannabigerolic acid, creating a complex regulatory network that influences final product distribution [17].

Enzyme kinetics studies reveal significant differences in substrate affinity among the three major cannabinoid synthases. Cannabidiolic acid synthase demonstrates higher affinity for cannabigerolic acid compared to tetrahydrocannabinolic acid synthase, which consequently leads to preferential cannabidiolic acid production when both enzymes are present [19]. This differential affinity explains why Cannabis plants typically contain higher cannabidiolic acid levels than tetrahydrocannabinolic acid levels under natural conditions [19].

The competitive advantage of cannabidiolic acid synthase over cannabichromenic acid synthase has been documented through expression analysis and substrate competition studies [3]. While cannabidiolic acid synthase expression is characteristically high in hemp varieties, both tetrahydrocannabinolic acid synthase and cannabichromenic acid synthase expression levels are considerably lower, indicating reduced competitive capacity for substrate utilization [3]. This expression pattern directly correlates with the typically low cannabichromene content observed in most Cannabis varieties [3].

Gene copy number analysis provides additional insights into competitive dynamics between cannabinoid synthases. Research demonstrates a positive correlation between tetrahydrocannabinolic acid synthase gene copy number and tetrahydrocannabinol accumulation, but a negative correlation with cannabidiolic acid production [18]. This pattern suggests that increasing tetrahydrocannabinolic acid synthase gene expression decreases cannabidiolic acid synthase activity through competition for the mutual precursor, cannabigerolic acid [18].

The competitive relationship extends to allelic dominance patterns observed in Cannabis breeding programs. The tetrahydrocannabinolic acid synthase allele from drug-type Cannabis appears to be dominant over corresponding alleles from hemp varieties, while the cannabidiolic acid synthase gene demonstrates superior competitive performance for cannabigerolic acid even when functional tetrahydrocannabinolic acid synthase genes are present [18]. These differences in competitive performance arise from both sequence variation and differential expression levels among synthase paralogs [18].

In metabolic engineering contexts, understanding competitive dynamics is essential for designing strains that maximize cannabichromenic acid production. Strategies must account for the inherently lower competitive advantage of cannabichromenic acid synthase and implement approaches that either enhance its catalytic efficiency or reduce competition from other synthases [6]. The 22-fold improvement achieved through rational protein design of cannabichromenic acid synthase represents one approach to addressing this competitive disadvantage [6].

The competitive dynamics also influence metabolic flux distribution in engineered systems. When multiple cannabinoid synthases are co-expressed, the substrate cannabigerolic acid becomes partitioned according to the relative activities and expression levels of each enzyme [5]. This partitioning effect necessitates careful optimization of enzyme expression ratios to achieve desired product profiles while maintaining overall biosynthetic efficiency [5].

Data Tables

| Parameter/Study | Value | Methodology/Conditions | Reference |

|---|---|---|---|

| Cannabichromenic acid synthase wild-type activity improvement | 22-fold increase | Crude lysate screening, rational design | [6] |

| Cannabichromenic acid synthase rational design improvement | 5 positions with favorable impact | AlphaFold prediction, mutagenesis | [6] |

| Cannabichromenic acid production in Saccharomyces cerevisiae | 25.8% higher than Cannabis sativa | Metabolic engineering, isopentenol utilization pathway | [14] |

| Isopentenol utilization pathway-mediated enhancement | 147-fold vs native pathway | Two-step phosphorylation pathway | [15] |

| Peroxisomal geranyl pyrophosphate synthesis improvement | 125-fold vs cytosolic | Compartmentalization strategy | [16] |

| Geranylgeranyl pyrophosphate level increase via isopentenol utilization pathway | 374-fold vs native | Three-step synthetic route | [15] |

| Olivetolic acid production in Yarrowia lipolytica | 9.18 mg/L (83-fold increase) | Sequential bottleneck identification | [12] |

| Cannabigerolic acid production in Escherichia coli | 1.2 mg/L | Heterologous expression | [20] |

| Cannabigerolic acid yield with NphB optimization | 48% yield under optimal conditions | Computational modeling, mutagenesis | [21] |

| Cannabidiolic acid synthase vs tetrahydrocannabinolic acid synthase substrate affinity | Cannabidiolic acid synthase higher affinity for cannabigerolic acid | Competitive binding studies | [19] [18] |

Receptor Interaction Mechanisms

TRP Channel Modulation (TRPV1, TRPA1, TRPV3/4)

Cannabichromene demonstrates significant activity across multiple transient receptor potential channels, collectively termed "ionotropic cannabinoid receptors" [3]. The compound exhibits remarkable selectivity patterns among different TRP channel subtypes, with particularly notable activity at TRPA1 channels.

TRPA1 Channel Interactions

Cannabichromene displays exceptional potency at TRPA1 channels, with an EC50 value of 0.09 ± 0.01 μM, making it the most potent phytocannabinoid tested at this receptor [3] [4]. The compound achieves high efficacy (119.4 ± 3.1%) compared to mustard oil isothiocyanates, the typical TRPA1 agonist [3]. These interactions occur through electrophilic binding to cysteine or lysine residues within the extensive ankyrin repeat domains characteristic of TRPA1 channels [3]. The channel contains 16 ankyrin repeat units, significantly more than the six found in TRPV1, providing multiple binding sites for cannabichromene interaction [3].

TRPV1 Channel Interactions

At TRPV1 channels, cannabichromene exhibits substantially lower activity compared to TRPA1. The compound demonstrates an EC50 of 24.2 ± 3.1 μM with markedly reduced efficacy (<10% of ionomycin response) [5] [4]. This low potency places cannabichromene among the least active phytocannabinoids at TRPV1, contrasting with compounds like cannabidiol and cannabigerol which show much higher activity [5]. The weak interaction suggests limited clinical relevance for TRPV1-mediated analgesia compared to other phytocannabinoids [4].

TRPV2 Channel Interactions

Cannabichromene shows no detectable activation of TRPV2 channels at concentrations up to 50 μM, with efficacy values consistently below 10% of standard agonist responses [5] [4]. This absence of activity contrasts sharply with delta-9-tetrahydrocannabinol and cannabidiol, which demonstrate significant TRPV2 activation [5]. The lack of TRPV2 interaction may contribute to cannabichromene's distinct pharmacological profile compared to other major phytocannabinoids [4].

TRPV3 and TRPV4 Channel Interactions

Limited research has characterized cannabichromene activity at TRPV3 and TRPV4 channels. Available evidence suggests minimal direct activation of TRPV3 channels, though the compound may influence channel expression under inflammatory conditions [5] [4]. For TRPV4 channels, cannabichromene has been shown to reduce channel expression in gastrointestinal tissues of mice treated with inflammatory agents, suggesting a regulatory role rather than direct activation [5] [4]. This differential effect on channel expression versus direct activation represents a unique mechanism among phytocannabinoids [4].

CB1/CB2 Receptor Binding Affinities and Signaling Pathways

Cannabichromene exhibits pronounced selectivity for CB2 receptors over CB1 receptors, establishing it as one of the few naturally occurring CB2-selective agonists [1] [6] [7].

CB2 Receptor Interactions

Cannabichromene functions as a selective CB2 receptor agonist with a binding affinity of approximately 100 nM [1]. In functional assays using AtT20 cells expressing human CB2 receptors, cannabichromene produces dose-dependent hyperpolarization, reaching 52 ± 4% of the maximum effect produced by CP55,940, a high-efficacy non-selective cannabinoid agonist [1]. This efficacy exceeds that of delta-9-tetrahydrocannabinol, which achieves only 22 ± 3% of CP55,940's maximum effect at CB2 receptors [1].

The signaling pathway involves Gi/o protein coupling, as demonstrated by sensitivity to pertussis toxin treatment [1]. Pretreatment with 200 ng/ml pertussis toxin markedly reduced responses to 10 μM cannabichromene (to 8 ± 4% of CP55,940 response), confirming the involvement of Gi/o proteins in signal transduction [1]. The CB2 selectivity is further confirmed by competitive antagonism with AM630, a CB2-selective antagonist, which inhibited cannabichromene responses by 93 ± 6% when applied at 3 μM concentration [1].

CB1 Receptor Interactions

In contrast to its CB2 activity, cannabichromene demonstrates negligible interaction with CB1 receptors. Radioligand binding studies indicate a Ki value of approximately 713 nM for CB1 receptors, representing significantly lower affinity than the 35 nM Ki observed for delta-9-tetrahydrocannabinol [2]. Functional studies confirm this low affinity translates to minimal biological activity, with cannabichromene producing only 2 ± 1% change in fluorescence at 30 μM concentration in CB1-expressing AtT20 cells [1].

The absence of CB1 activity extends to antagonist properties, as cannabichromene does not significantly affect responses to either CP55,940 or delta-9-tetrahydrocannabinol in CB1-expressing cells [1]. This selectivity profile suggests cannabichromene may provide therapeutic benefits associated with CB2 activation without the psychoactive effects mediated by CB1 receptors [1].

Receptor Regulatory Mechanisms

Cannabichromene activates several CB2 receptor regulatory pathways characteristic of full agonists. Continuous application induces receptor internalization, reducing cell surface CB2 receptors to 77 ± 5% of baseline levels after 30 minutes at 10 μM concentration [1]. This internalization is blocked by AM630 pretreatment, confirming CB2 receptor mediation [1].

The compound also produces functional desensitization, with 30-minute continuous stimulation resulting in 73 ± 6% reversal of the initial hyperpolarization response [1]. Importantly, these regulatory mechanisms appear independent of G protein-coupled receptor kinases 2 and 3, as pretreatment with compound 101 (a GRK2/3 inhibitor) does not prevent cannabichromene-induced internalization or desensitization [1].

Pharmacokinetic Properties

Absorption and Bioavailability Patterns

Cannabichromene demonstrates favorable absorption characteristics compared to other major phytocannabinoids. Metabolic studies indicate that cannabichromene absorption from human plasma exceeds that of both delta-9-tetrahydrocannabinol and cannabidiol when the three compounds are co-administered [8] [2]. This enhanced relative bioavailability may contribute to the observed synergistic effects when cannabichromene is combined with other cannabinoids in whole-plant extracts [2].

In human subjects consuming cannabidiol oil containing multiple cannabinoids, cannabichromene reaches detectable plasma concentrations of approximately 60 ng/mL, with corresponding urine levels of approximately 94 ng/mL [2]. These concentrations suggest significant systemic exposure and tissue distribution following oral administration [2].

The compound exhibits rapid absorption characteristics, with peak metabolite concentrations occurring within 30 minutes following intravenous administration in mouse models [2]. Intraperitoneal administration shows a delayed peak, with maximum metabolite levels observed at 2 hours, indicating route-dependent absorption kinetics [2].

Metabolic Fate: CYP450-Mediated Hydroxylation and Epoxidation

Cannabichromene undergoes extensive hepatic metabolism through multiple cytochrome P450 enzymes, producing several distinct metabolites with potential biological activity [2].

Primary Metabolic Pathways

The major metabolic transformation involves hydroxylation at the 8′ position, producing 8′-hydroxy-cannabichromene as the predominant metabolite [2]. This reaction is catalyzed primarily by CYP2J2, which demonstrates the highest selectivity for this hydroxylation pathway [2]. CYP2C8 also contributes significantly to 8′-hydroxylation, though with lower overall activity [2].

Epoxidation at the 6′,7′ positions represents the second major metabolic pathway, generating 6′,7′-epoxy-cannabichromene [2]. CYP2C9 shows the highest efficiency for epoxide formation, making it the most important enzyme for this metabolic route [2]. CYP3A4 exclusively produces the epoxide metabolite, demonstrating complete selectivity for this pathway [2].

A minor metabolic pathway involves benzylic hydroxylation at the 1″ position, producing 1″-hydroxy-cannabichromene [2]. This transformation occurs only with human liver microsomes and specific CYP enzymes (CYP2J2, CYP2C8, CYP2C9), but is notably absent in mouse metabolism, suggesting species-specific differences in cannabichromene biotransformation [2].

Enzyme-Specific Metabolism Profiles

CYP2C9 demonstrates the highest overall metabolic efficiency, producing both major metabolites with substantial activity [2]. The enzyme shows particular preference for epoxide formation while maintaining significant hydroxylation capacity [2]. NADPH oxidation studies reveal CYP2C9 exhibits the maximum increase (~90%) in oxidation rates upon cannabichromene binding, indicating strong substrate recognition and efficient turnover [2].

CYP2J2 shows exceptional selectivity for 8′-hydroxylation, producing this metabolite at rates approximately 50-fold higher than the epoxide [2]. Molecular dynamics simulations demonstrate that cannabichromene achieves stability at the CYP2J2 active site through hydrogen bonding with I487 and N379, facilitated by water molecules [2]. The 8′-carbon maintains an average distance of 4.97 Å from the heme iron, optimal for hydroxylation [2].

CYP2C8 and CYP2D6 show intermediate activity levels, with both enzymes preferring 8′-hydroxylation over epoxidation [2]. CYP3A4 represents a unique case, exclusively producing the 6′,7′-epoxide without detectable hydroxylation products [2].

Secondary Metabolic Transformations

In vivo studies reveal additional metabolic complexity beyond primary CYP-mediated transformations. The epoxide metabolite undergoes rapid conversion to 6′,7′-dihydroxy-cannabichromene through soluble epoxide hydrolase activity [2]. This secondary transformation explains the lower steady-state concentrations of the epoxide compared to theoretical predictions [2].

The 8′-hydroxy metabolite, despite being the major primary product, disappears from plasma within 2 hours following administration [2]. This rapid elimination likely results from further oxidation to 8′-carboxy-cannabichromene by microsomal aldehyde oxygenase, a member of the CYP2C subfamily [2]. This secondary oxidation pathway mirrors the established metabolism of 11-hydroxy-delta-9-tetrahydrocannabinol to delta-9-tetrahydrocannabinol-carboxylic acid [2].

Tissue Distribution and Elimination Kinetics

Cannabichromene follows typical lipophilic drug distribution patterns, with rapid uptake into well-vascularized organs followed by redistribution to less perfused tissues [2] [9].

Distribution Patterns

Initial distribution occurs primarily to highly perfused organs including the brain, heart, liver, and lungs [9]. The high lipophilicity of cannabichromene facilitates rapid membrane penetration and tissue accumulation [2]. Brain penetration appears efficient, as evidenced by the biological activity observed at TRP channels and potential CNS effects [2].

Plasma concentration studies in mice demonstrate rapid initial distribution, with significant decreases in parent compound levels occurring within 30 minutes of intravenous administration [2]. Intraperitoneal administration shows more gradual distribution kinetics, with peak plasma levels occurring at 2 hours [2].

Elimination Kinetics

The elimination half-life varies significantly depending on the specific metabolite and administration route [2]. The parent compound shows rapid clearance, with substantial reductions in plasma levels within the first 2 hours following administration [2].

Metabolite elimination follows distinct patterns for each transformation product [2]. The 8′-hydroxy metabolite, despite being the major product initially, becomes undetectable after 2 hours, indicating rapid secondary metabolism and elimination [2]. The 6′,7′-epoxy metabolite persists longer but shows significant reduction between 0.5 and 2 hours post-administration [2].

The 6′,7′-dihydroxy metabolite demonstrates the most prolonged presence in plasma, consistent with its formation from the epoxide through secondary enzymatic transformation [2]. This metabolite may represent the major circulating form during the elimination phase [2].

Excretion Pathways

Based on the metabolic profile and the known behavior of similar compounds, cannabichromene elimination likely occurs through both hepatic and renal routes [2]. The formation of carboxylic acid metabolites through aldehyde oxygenase activity suggests significant biliary excretion, as these polar metabolites typically undergo hepatic elimination [2].

Renal excretion becomes increasingly important for the more polar metabolites, particularly the dihydroxy and carboxylic acid derivatives [2]. The detection of cannabichromene in human urine samples confirms significant renal elimination pathways [2].

Allosteric Effects on Endocannabinoid System Components

While cannabichromene primarily functions as a direct CB2 receptor agonist, emerging evidence suggests additional interactions with endocannabinoid system components that may contribute to its overall pharmacological profile [1] [2].

Endocannabinoid Enzyme Interactions

Preliminary investigations indicate cannabichromene may weakly inhibit cellular anandamide uptake mechanisms, though the clinical significance of this interaction remains unclear [1]. The compound also shows limited inhibitory activity against monoacylglycerol lipase, the primary degradative enzyme for 2-arachidonoylglycerol [1]. These interactions occur at concentrations significantly higher than those required for CB2 receptor activation, suggesting they represent secondary pharmacological effects [1].

Unlike dedicated endocannabinoid enzyme inhibitors, cannabichromene does not produce the dramatic elevations in endocannabinoid levels characteristic of selective fatty acid amide hydrolase or monoacylglycerol lipase inhibitors [10]. The weak enzyme inhibition may contribute to local enhancement of endocannabinoid signaling in tissues with high cannabichromene concentrations [1].

Receptor Desensitization and Tolerance

Cannabichromene demonstrates the ability to induce CB2 receptor desensitization through mechanisms distinct from classical orthosteric agonists [1]. The compound produces both functional desensitization (reduced response to subsequent agonist exposure) and physical receptor internalization [1]. Importantly, these effects occur independently of G protein-coupled receptor kinases 2 and 3, suggesting alternative regulatory pathways [1].

This unique desensitization profile may have therapeutic implications, as it could potentially reduce the development of tolerance typically associated with chronic cannabinoid receptor activation [1]. The preservation of receptor internalization despite GRK2/3 independence suggests involvement of alternative kinases or arrestin-independent mechanisms [1].

Interaction with Other Cannabinoids

Cannabichromene exhibits complex interactions when co-administered with other cannabinoids, particularly delta-9-tetrahydrocannabinol [1]. In vivo studies demonstrate enhanced antinociceptive and anti-inflammatory responses when cannabichromene is combined with delta-9-tetrahydrocannabinol, effects that exceed simple additive responses [1].

These synergistic interactions may involve multiple mechanisms beyond direct receptor activation [1]. The CB2 selectivity of cannabichromene could complement the mixed CB1/CB2 activity of delta-9-tetrahydrocannabinol, providing enhanced anti-inflammatory effects without proportional increases in psychoactive responses [1].

Pharmacokinetic interactions also contribute to these synergistic effects [2]. The enhanced absorption characteristics of cannabichromene may influence the distribution and metabolism of co-administered cannabinoids, potentially prolonging or intensifying their effects [2].

Modulation of Signaling Pathways

Beyond direct receptor interactions, cannabichromene metabolites demonstrate biological activity that may contribute to overall pharmacological effects [2]. Specifically, the 6′,7′-dihydroxy metabolite shows potent anti-inflammatory properties in microglial cell cultures, reducing interleukin-6 and nitric oxide production by approximately 50% at 5 μM concentration [2].

The 1″-hydroxy metabolite also exhibits concentration-dependent anti-inflammatory effects, though with different potency profiles compared to the dihydroxy compound [2]. Interestingly, the major 8′-hydroxy metabolite shows pro-inflammatory effects, increasing tumor necrosis factor-α production, suggesting metabolite-specific activity profiles [2].

These metabolite activities may explain some of the temporal aspects of cannabichromene's biological effects, as the changing ratios of different metabolites over time could produce evolving pharmacological responses [2]. The rapid elimination of the pro-inflammatory 8′-hydroxy metabolite coupled with the persistence of anti-inflammatory metabolites may contribute to the overall beneficial profile observed in chronic administration studies [2].

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

18793-28-7

Wikipedia

Dates

2: Petrosino S, Verde R, Vaia M, Allarà M, Iuvone T, Di Marzo V. Anti-inflammatory Properties of Cannabidiol, a Nonpsychotropic Cannabinoid, in Experimental Allergic Contact Dermatitis. J Pharmacol Exp Ther. 2018 Jun;365(3):652-663. doi: 10.1124/jpet.117.244368. Epub 2018 Apr 9. PubMed PMID: 29632236.

3: Gul W, Gul SW, Chandra S, Lata H, Ibrahim EA, ElSohly MA. Detection and Quantification of Cannabinoids in Extracts of Cannabis sativa Roots Using LC-MS/MS. Planta Med. 2018 Mar;84(4):267-271. doi: 10.1055/s-0044-100798. Epub 2018 Jan 22. PubMed PMID: 29359294.

4: Wang YH, Avula B, ElSohly MA, Radwan MM, Wang M, Wanas AS, Mehmedic Z, Khan IA. Quantitative Determination of Δ9-THC, CBG, CBD, Their Acid Precursors and Five Other Neutral Cannabinoids by UHPLC-UV-MS. Planta Med. 2018 Mar;84(4):260-266. doi: 10.1055/s-0043-124873. Epub 2017 Dec 20. PubMed PMID: 29262425.

5: Ibrahim EA, Gul W, Gul SW, Stamper BJ, Hadad GM, Abdel Salam RA, Ibrahim AK, Ahmed SA, Chandra S, Lata H, Radwan MM, ElSohly MA. Determination of Acid and Neutral Cannabinoids in Extracts of Different Strains of Cannabis sativa Using GC-FID. Planta Med. 2018 Mar;84(4):250-259. doi: 10.1055/s-0043-124088. Epub 2017 Dec 13. PubMed PMID: 29237190.

6: Turner SE, Williams CM, Iversen L, Whalley BJ. Molecular Pharmacology of Phytocannabinoids. Prog Chem Org Nat Prod. 2017;103:61-101. doi: 10.1007/978-3-319-45541-9_3. Review. PubMed PMID: 28120231.

7: ElSohly MA, Radwan MM, Gul W, Chandra S, Galal A. Phytochemistry of Cannabis sativa L. Prog Chem Org Nat Prod. 2017;103:1-36. doi: 10.1007/978-3-319-45541-9_1. Review. PubMed PMID: 28120229.

8: Zurier RB, Burstein SH. Cannabinoids, inflammation, and fibrosis. FASEB J. 2016 Nov;30(11):3682-3689. Epub 2016 Jul 19. Review. PubMed PMID: 27435265.

9: Oláh A, Markovics A, Szabó-Papp J, Szabó PT, Stott C, Zouboulis CC, Bíró T. Differential effectiveness of selected non-psychotropic phytocannabinoids on human sebocyte functions implicates their introduction in dry/seborrhoeic skin and acne treatment. Exp Dermatol. 2016 Sep;25(9):701-7. doi: 10.1111/exd.13042. Epub 2016 Jun 15. PubMed PMID: 27094344.

10: Mariotti Kde C, Marcelo MC, Ortiz RS, Borille BT, Dos Reis M, Fett MS, Ferrão MF, Limberger RP. Seized cannabis seeds cultivated in greenhouse: A chemical study by gas chromatography-mass spectrometry and chemometric analysis. Sci Justice. 2016 Jan;56(1):35-41. doi: 10.1016/j.scijus.2015.09.002. Epub 2015 Sep 26. PubMed PMID: 26746824.

11: Gul W, Gul SW, Radwan MM, Wanas AS, Mehmedic Z, Khan II, Sharaf MH, ElSohly MA. Determination of 11 Cannabinoids in Biomass and Extracts of Different Varieties of Cannabis Using High-Performance Liquid Chromatography. J AOAC Int. 2015 Nov-Dec;98(6):1523-8. doi: 10.5740/jaoacint.15-095. PubMed PMID: 26651563.

12: Pagano E, Montanaro V, Di Girolamo A, Pistone A, Altieri V, Zjawiony JK, Izzo AA, Capasso R. Effect of Non-psychotropic Plant-derived Cannabinoids on Bladder Contractility: Focus on Cannabigerol. Nat Prod Commun. 2015 Jun;10(6):1009-12. PubMed PMID: 26197538.

13: Makwana R, Venkatasamy R, Spina D, Page C. The effect of phytocannabinoids on airway hyper-responsiveness, airway inflammation, and cough. J Pharmacol Exp Ther. 2015 Apr;353(1):169-80. doi: 10.1124/jpet.114.221283. Epub 2015 Feb 5. PubMed PMID: 25655949.

14: Rosenthaler S, Pöhn B, Kolmanz C, Huu CN, Krewenka C, Huber A, Kranner B, Rausch WD, Moldzio R. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014 Nov-Dec;46:49-56. doi: 10.1016/j.ntt.2014.09.003. Epub 2014 Oct 12. Erratum in: Neurotoxicol Teratol. 2016 Mar-Apr;54():89-93. PubMed PMID: 25311884.

15: Shinjyo N, Di Marzo V. The effect of cannabichromene on adult neural stem/progenitor cells. Neurochem Int. 2013 Nov;63(5):432-7. doi: 10.1016/j.neuint.2013.08.002. Epub 2013 Aug 11. PubMed PMID: 23941747.

16: Swift W, Wong A, Li KM, Arnold JC, McGregor IS. Analysis of cannabis seizures in NSW, Australia: cannabis potency and cannabinoid profile. PLoS One. 2013 Jul 24;8(7):e70052. doi: 10.1371/journal.pone.0070052. Print 2013. PubMed PMID: 23894589; PubMed Central PMCID: PMC3722200.

17: Romano B, Borrelli F, Fasolino I, Capasso R, Piscitelli F, Cascio M, Pertwee R, Coppola D, Vassallo L, Orlando P, Di Marzo V, Izzo A. The cannabinoid TRPA1 agonist cannabichromene inhibits nitric oxide production in macrophages and ameliorates murine colitis. Br J Pharmacol. 2013 May;169(1):213-29. doi: 10.1111/bph.12120. PubMed PMID: 23373571; PubMed Central PMCID: PMC3632250.

18: Happyana N, Agnolet S, Muntendam R, Van Dam A, Schneider B, Kayser O. Analysis of cannabinoids in laser-microdissected trichomes of medicinal Cannabis sativa using LCMS and cryogenic NMR. Phytochemistry. 2013 Mar;87:51-9. doi: 10.1016/j.phytochem.2012.11.001. Epub 2012 Dec 29. PubMed PMID: 23280038.

19: Izzo AA, Capasso R, Aviello G, Borrelli F, Romano B, Piscitelli F, Gallo L, Capasso F, Orlando P, Di Marzo V. Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice. Br J Pharmacol. 2012 Jun;166(4):1444-60. doi: 10.1111/j.1476-5381.2012.01879.x. PubMed PMID: 22300105; PubMed Central PMCID: PMC3417459.

20: Iwata N, Kitanaka S. New cannabinoid-like chromane and chromene derivatives from Rhododendron anthopogonoides. Chem Pharm Bull (Tokyo). 2011;59(11):1409-12. PubMed PMID: 22041081.